molecular formula C14H9BrCl3NOS B2794340 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide CAS No. 400088-83-7

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide

Cat. No.: B2794340
CAS No.: 400088-83-7
M. Wt: 425.55
InChI Key: NFYIXISXSRZQGH-UHFFFAOYSA-N
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Description

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide is a chemical compound characterized by its unique molecular structure, which includes a bromophenyl group, a sulfanyl group, and a trichloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide typically involves the reaction of 4-bromophenylthiophenol with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the trichloroacetamide group.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various amides, esters, or other substituted derivatives.

Scientific Research Applications

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the development of pharmaceuticals.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide is unique due to its specific structural features. Similar compounds include:

  • N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide: This compound differs by having a chloroacetamide group instead of a trichloroacetamide group.

  • N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,2,2-trichloroacetamide: This compound has a sulfonyl group instead of a sulfanyl group.

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfanylphenyl]-2,2,2-trichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl3NOS/c15-9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)19-13(20)14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYIXISXSRZQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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